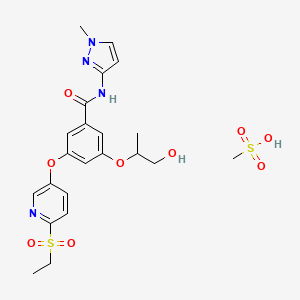![molecular formula C13H9ClN2O3 B12460557 2-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}phenol](/img/structure/B12460557.png)
2-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]AMINO]PHENOL is a chemical compound with the molecular formula C13H9ClN2O3 and a molecular weight of 276.67516 g/mol . This compound is known for its unique structure, which includes a chlorinated and nitrated phenyl ring connected to a phenol group through a methylene bridge. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]AMINO]PHENOL typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 2-aminophenol. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]AMINO]PHENOL undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 2-[(E)-[(2-chloro-5-aminophenyl)methylidene]amino]phenol.
Substitution: Formation of derivatives with different substituents replacing the chlorine atom.
Applications De Recherche Scientifique
2-[(E)-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]AMINO]PHENOL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(E)-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]AMINO]PHENOL involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. The nitro and phenol groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(E)-[(2-chloro-5-nitrophenyl)methylidene]amino]-5-methylphenol
- 2-[(E)-[(2-chloro-5-nitrophenyl)methylidene]amino]-4-methylphenol
Uniqueness
2-[(E)-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]AMINO]PHENOL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups on the phenyl ring enhances its reactivity and potential for diverse applications compared to similar compounds.
Propriétés
Formule moléculaire |
C13H9ClN2O3 |
|---|---|
Poids moléculaire |
276.67 g/mol |
Nom IUPAC |
2-[(2-chloro-5-nitrophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H9ClN2O3/c14-11-6-5-10(16(18)19)7-9(11)8-15-12-3-1-2-4-13(12)17/h1-8,17H |
Clé InChI |
BBTQEUFQFVMZBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethylphenyl)-N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]acetamide](/img/structure/B12460481.png)
![N-(2,3-dichlorophenyl)-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12460498.png)

![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide](/img/structure/B12460507.png)
![N,N'-bis[(E)-(4-bromophenyl)methylidene]acridine-3,6-diamine](/img/structure/B12460514.png)
![N-[4-(cyclohexylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B12460517.png)

![3,4-Bis[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B12460524.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12460530.png)
![(3S,4R,6aR,6bS,8aS,11R,12R,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-({[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}carbonyl)-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12460540.png)
![1-(2-{[(2S,3R,4S,5S,6R)-6-({[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl]oxy}-4-methoxyphenyl)ethanone](/img/structure/B12460545.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoate](/img/structure/B12460553.png)

